![molecular formula C14H19BrO B2822498 [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol CAS No. 1980023-33-3](/img/structure/B2822498.png)
[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol
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Overview
Description
The compound “[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol” is a complex organic molecule. It contains a cyclopropyl ring, a phenyl group, and a hydroxyl group . The (1S,2R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclopropyl ring attached to a phenyl group and a hydroxyl group . The (1S,2R) notation indicates that it is a stereoisomer, meaning it has the same molecular formula and sequence of bonded atoms as other isomers, but a different three-dimensional orientation .Scientific Research Applications
- [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol (abbreviated as SYAUP-CN-26) exhibits excellent activity against Botrytis cinerea, a plant-pathogenic fungus responsible for significant yield losses .
Fungicidal Activity Against Botrytis cinerea
Enantiomer Impurity Analysis in Bortezomib
Synthesis of (1S,2R)-1-Amino-2-indanol
Safety and Hazards
properties
IUPAC Name |
[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12-,13?,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUABOVBWUINQY-YIOYIWSBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1(C(C2=CC=CC=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1C[C@]1(C(C2=CC=CC=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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